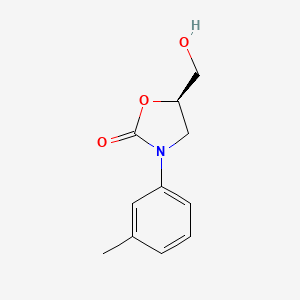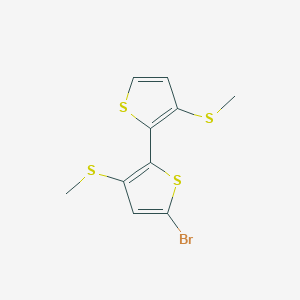
5-Bromo-3,3'-bis(methylsulfanyl)-2,2'-bithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3,3’-bis(methylsulfanyl)-2,2’-bithiophene: is an organosulfur compound that belongs to the family of bithiophenes. This compound is characterized by the presence of two thiophene rings, each substituted with a bromine atom and a methylsulfanyl group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3,3’-bis(methylsulfanyl)-2,2’-bithiophene typically involves the bromination of 3,3’-bis(methylsulfanyl)-2,2’-bithiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atoms, replacing them with hydrogen or other substituents.
Substitution: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: While not directly used as a drug, the compound serves as a precursor in the synthesis of pharmaceutical intermediates.
Industry: In the industrial sector, the compound is used in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-3,3’-bis(methylsulfanyl)-2,2’-bithiophene largely depends on its application. In chemical reactions, the bromine atoms and methylsulfanyl groups play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved are specific to the type of reaction or application being studied.
Comparison with Similar Compounds
3,3’-Bis(methylsulfanyl)-2,2’-bithiophene: Lacks the bromine substituents, making it less reactive in certain substitution reactions.
5-Bromo-2,2’-bithiophene: Lacks the methylsulfanyl groups, which affects its electronic properties and reactivity.
3,3’-Bis(methylsulfanyl)-5,5’-dibromo-2,2’-bithiophene: Contains additional bromine atoms, increasing its reactivity in substitution reactions.
Uniqueness: 5-Bromo-3,3’-bis(methylsulfanyl)-2,2’-bithiophene is unique due to the combination of bromine and methylsulfanyl substituents on the bithiophene core. This unique structure imparts specific electronic properties and reactivity patterns that are not observed in other similar compounds.
Properties
CAS No. |
191213-55-5 |
|---|---|
Molecular Formula |
C10H9BrS4 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
5-bromo-3-methylsulfanyl-2-(3-methylsulfanylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C10H9BrS4/c1-12-6-3-4-14-9(6)10-7(13-2)5-8(11)15-10/h3-5H,1-2H3 |
InChI Key |
DPVCNCBQRHKQDY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(SC=C1)C2=C(C=C(S2)Br)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


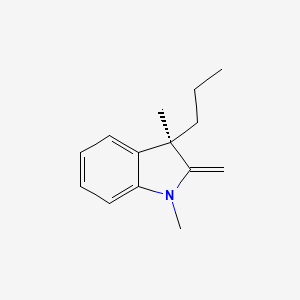
![3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12560361.png)

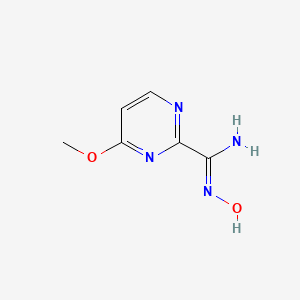
![6-(Pent-4-en-1-yl)-4,6-dihydro-5H-5lambda~6~-thieno[3,4-d][1,3]thiazole-5,5-dione](/img/structure/B12560387.png)
![2-(6-Nitro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-N,N-dipropyl-acetamide](/img/structure/B12560393.png)
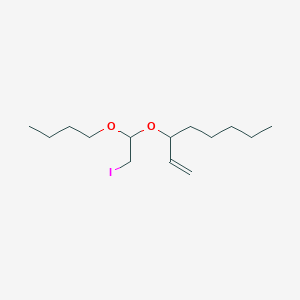
![{2-[4,5-Bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B12560400.png)
![4-Hydroxy-7-methyl-1-phenyldecahydro-1lambda~5~-phosphinino[2,3-c]pyridine-1-thione](/img/structure/B12560405.png)
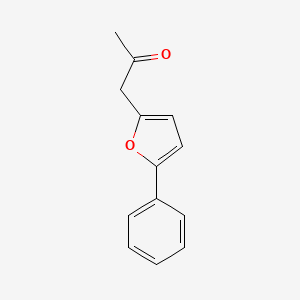
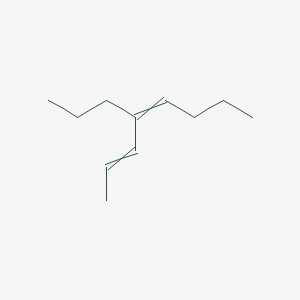
![(5-{[(5S)-2-Oxo-1,3-oxazolidin-5-yl]methyl}-1H-indol-3-yl)acetic acid](/img/structure/B12560431.png)
![2,2'-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride](/img/structure/B12560433.png)
